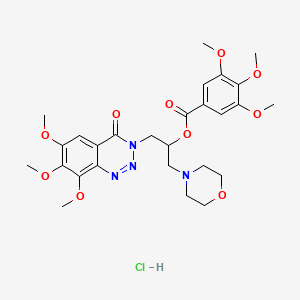

Razinodil monohydrochloride

Descripción

BenchChem offers high-quality Razinodil monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Razinodil monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

30271-90-0 |

|---|---|

Fórmula molecular |

C27H35ClN4O10 |

Peso molecular |

611 g/mol |

Nombre IUPAC |

[1-morpholin-4-yl-3-(6,7,8-trimethoxy-4-oxo-1,2,3-benzotriazin-3-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride |

InChI |

InChI=1S/C27H34N4O10.ClH/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31;/h11-13,17H,7-10,14-15H2,1-6H3;1H |

Clave InChI |

HFRYURAEFNEFQL-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC.Cl |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC.Cl |

Sinónimos |

3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone razinodil |

Origen del producto |

United States |

Q & A

Q. What are the recommended analytical methods for determining the purity and concentration of Razinodil monohydrochloride in experimental preparations?

High-performance liquid chromatography (HPLC) with UV detection is a standard method. A validated protocol should include calibration curves using a reference standard, with peak response comparisons between the standard and assay preparations. For example, ranitidine hydrochloride analysis uses concentrations of 13.22 mg/mL and peak response ratios to quantify purity .

Q. How should researchers design experiments to assess the acute toxicity profile of Razinodil monohydrochloride in preclinical models?

Subcutaneous or intravenous LD50 tests in rodents (e.g., mice) are foundational. Dose-response studies should include detailed observations of toxic effects (e.g., renal or neurological impacts) and use standardized protocols like the Draize test for dermal/ocular irritation .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of Razinodil monohydrochloride?

Nuclear magnetic resonance (NMR) for hydrogen/carbon profiling, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight confirmation are critical. Ensure purity validation via elemental analysis or chromatographic methods .

Q. What storage conditions are required to maintain the stability of Razinodil monohydrochloride in laboratory settings?

Store in airtight containers at 2–8°C, protected from light. Monitor pH stability (e.g., pH 5.5–6.0 in aqueous solutions) and conduct periodic purity checks via HPLC or mass spectrometry .

Q. What ethical considerations are critical when designing in vivo studies involving Razinodil monohydrochloride?

Obtain institutional animal care committee approval. Adhere to the "3Rs" (Replacement, Reduction, Refinement) and ensure handling by qualified personnel in authorized facilities. Document humane endpoints and euthanasia protocols .

Advanced Research Questions

Q. What strategies can mitigate conflicting data in solubility studies of Razinodil monohydrochloride across different solvent systems?

Use standardized solvent preparation (e.g., deionized water/ethanol mixtures) and control temperature/pH rigorously. Replicate experiments across independent labs and apply statistical tools (e.g., ANOVA) to identify confounding variables. Cross-validate findings with computational solubility predictions .

Q. How can researchers optimize crystallization conditions for Razinodil monohydrochloride to obtain high-quality single crystals for structural analysis?

Employ slow evaporation techniques using mixed solvents (e.g., water-ethanol). Monitor supersaturation levels and temperature gradients. Characterize crystals via X-ray diffraction and compare lattice parameters with known hydrates or polymorphs .

Q. What computational modeling approaches are suitable for predicting the pharmacokinetic behavior of Razinodil monohydrochloride?

Molecular dynamics simulations can model membrane permeability, while quantitative structure-activity relationship (QSAR) models predict metabolic pathways. Validate predictions using radiolabeled analogs (e.g., ¹⁴C-tracking) in in vivo absorption/distribution studies .

Q. How should researchers address batch-to-batch variability in Razinodil monohydrochloride synthesis to ensure experimental reproducibility?

Implement quality control protocols, including NMR purity checks and residual solvent analysis. Document synthesis parameters (e.g., reaction time, temperature) and use reference standards for each batch. Publish detailed synthetic procedures in supplementary materials for peer validation .

Q. What mechanistic studies are recommended to elucidate the molecular targets of Razinodil monohydrochloride in neurological applications?

Radioligand binding assays (e.g., using ³H-labeled compounds) can identify receptor interactions. Combine knockout animal models with electrophysiological recordings to assess functional impacts. Cross-reference findings with transcriptomic/proteomic datasets to map signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.